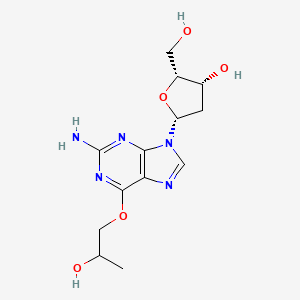
Progabide-13C,15N,d2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Progabide-13C,15N,d2 is the labelled analogue of Progabide . Progabide is a gamma-aminobutyric acid (GABA) antagonist with antiepileptic activity . It is commonly used in the treatment of epilepsy .
Molecular Structure Analysis
The molecular formula of Progabide-13C,15N,d2 is C16 [13C]H14D2ClFN [15N]O2 . The IUPAC name is 4- [ [ (4-chlorophenyl)- (5-fluoro-2-hydroxyphenyl)methylidene]amino]-4,4-dideuterio (1-13C)butan (15N)amide .
Physical And Chemical Properties Analysis
The molecular weight of Progabide-13C,15N,d2 is 338.77 . It has a density of 1.3±0.1 g/cm3 . It is recommended to be stored at 2-8°C .
Aplicaciones Científicas De Investigación
Diagnostic and Clinical Research Applications
- Stable Isotope Analysis in Clinical Science : Stable isotopes, including those labeled with ^13C, ^15N, and deuterium (^2H), have gained prominence in clinical research due to their safety and the non-invasive nature of the techniques. They are used in quantifying body water movements, absorption studies, and metabolic studies involving ammonia, urea, and creatinine among others. These applications highlight the safety and effectiveness of stable isotopes in clinical diagnostics and research (Halliday & Rennie, 1982).
Ecological Research
- Stable Isotopes in Alpine Meadow Ecosystem Research : Carbon and nitrogen stable isotopes have been extensively utilized in studying grassland ecosystems, especially in the alpine meadows of the Qinghai-Tibet Plateau. Research using ^13C and ^15N isotopes has been pivotal in understanding environmental factors affecting isotope composition in plants and soils, demonstrating the critical role of these isotopes in ecological research (Zhou et al., 2020).
Biochemical and Polymer Analysis
- NMR Spectroscopy in Analyzing Polymers and Macromolecules : Nuclear Magnetic Resonance (NMR) spectroscopy techniques, including ^1H NMR, ^13C NMR, and ^15N NMR, are fundamental in determining the degree of N-acetylation for chitin and chitosan, providing insights into the structure and dynamics of these biopolymers. This showcases the application of isotopically labeled compounds in detailed molecular analysis (Kasaai, 2010).
Soil and Environmental Studies
- Carbon and Nitrogen Cycling in Ecosystems : The analysis of carbon and nitrogen stable isotopes in tree rings and soil samples helps in understanding the dynamics of carbon and nitrogen cycling in various ecosystems. Studies have utilized ^13C and ^15N isotopes to delve into the environmental drivers of tree growth, nutrient cycling, and the impacts of climate change on vegetation (Sleen et al., 2017).
Propiedades
Número CAS |
1795141-76-2 |
|---|---|
Nombre del producto |
Progabide-13C,15N,d2 |
Fórmula molecular |
C₁₆¹³CH₁₄D₂ClFN¹⁵NO₂ |
Peso molecular |
338.77 |
Sinónimos |
4-[[(4-Chlorophenyl)(5-fluoro-2-hydroxyphenyl)methylene]amino]butanamide-13C,15N,d2; Gabren-13C,15N,d2; Gabrene-13C,15N,d2; Halogabide-13C,15N,d2; SL 76-002-13C,15N,d2; SL 76002-13C,15N,d2; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



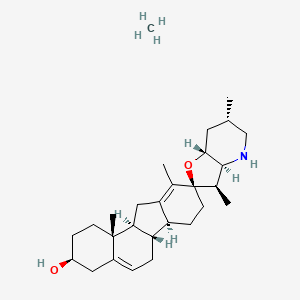
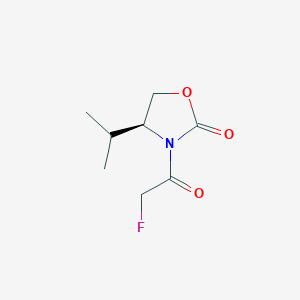
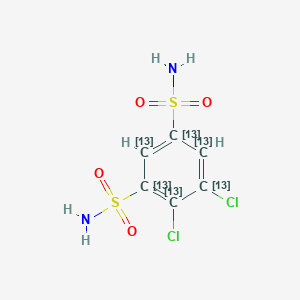
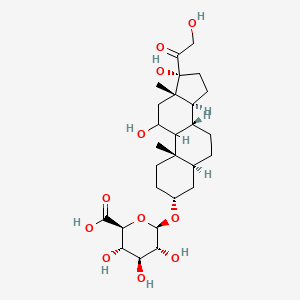
![Tert-butyl N-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]phenoxy]ethyl]carbamate](/img/structure/B1146812.png)
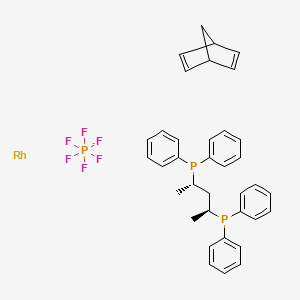
![12-Hydroxy-14-(1-hydroxypropan-2-yl)-1,3,11,24,31,41,44-heptamethyl-2,6,10,15,19,25,29,34,38,43,47-undecaoxaundecacyclo[26.22.0.03,26.05,24.07,20.09,18.011,16.030,48.033,46.035,44.037,42]pentaconta-21,40-dien-39-one](/img/structure/B1146816.png)
![S-[2-(N7-Guanyl)ethyl]glutathione-d4](/img/structure/B1146818.png)
![1-[4-(Methoxymethoxy)phenyl]piperazine](/img/structure/B1146821.png)
